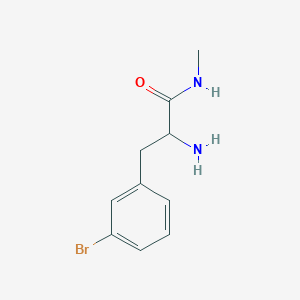

2-Amino-3-(3-bromophenyl)-N-methylpropanamide

Description

2-Amino-3-(3-bromophenyl)-N-methylpropanamide is a brominated aromatic compound featuring a propanamide backbone substituted with a 3-bromophenyl group and an N-methylated amine. However, its specific pharmacological or industrial applications remain understudied in the provided literature.

Properties

IUPAC Name |

2-amino-3-(3-bromophenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-13-10(14)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUVLBMYFSZGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide typically involves the reaction of 3-bromobenzaldehyde with methylamine and a suitable amine-protecting group. The reaction proceeds through a series of steps, including condensation, reduction, and amide formation. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromophenyl)-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial in the development of new materials and chemicals.

Reactions Overview

- Oxidation : Can be oxidized using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction : Reduction with lithium aluminum hydride can yield amines or alcohols.

- Substitution : Substitution reactions can produce various derivatives depending on the nucleophile used.

Biological Applications

2-Amino-3-(3-bromophenyl)-N-methylpropanamide has shown promising biological activity, particularly in the fields of antimicrobial and anticancer research.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer) and MDA-MB-231 (breast cancer).

- IC50 Values : Approximately 12 μM for both cell lines.

- Mechanism of Action : Induces apoptosis via modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties:

- Cytokine Modulation : Alters production of pro-inflammatory cytokines such as IL-6 and IL-10 in macrophage models.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | 12 | Induction of apoptosis via PI3K/Akt pathway |

| Antitumor | MDA-MB-231 (Breast Cancer) | 12 | Inhibition of cell proliferation |

| Anti-inflammatory | Macrophages | N/A | Modulation of cytokine production |

Case Studies

-

Antitumor Efficacy Study

A study conducted at a leading cancer institute evaluated the efficacy of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide in vivo using mouse models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. -

Inflammation Model Study

In a separate investigation focusing on inflammatory responses, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a marked decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Halogen Substitution: The 3-bromophenyl group in the target compound and C3 (from –2) confers enhanced cytotoxicity compared to non-halogenated analogues. C3 demonstrated an IC₅₀ of 100 μg/mL against MCF7 breast cancer cells, suggesting bromine’s role in enhancing bioactivity . Fluorinated analogues (e.g., 2-[(3-fluorophenyl)amino]-N-methylpropanamide) may exhibit different pharmacokinetic profiles due to fluorine’s electronegativity and smaller atomic radius .

N-Substituent Effects: The N-methyl group in the target compound likely improves metabolic stability compared to N-cyclopropyl or unsubstituted amines (e.g., compounds in ). For instance, N-methylation in 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl enhances its suitability for drug development .

Backbone Modifications :

Physicochemical Properties

Biological Activity

2-Amino-3-(3-bromophenyl)-N-methylpropanamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide is C11H12BrN2O, with a molecular weight of approximately 270.13 g/mol. The compound features an amide functional group, which is crucial for its biological activity.

The biological activity of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound exhibits allosteric modulation properties, particularly in relation to adrenergic receptors. It has been shown to decrease agonist binding affinity in β2 adrenergic receptors, suggesting a role in modulating receptor activity .

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cellular functions such as proliferation and apoptosis .

Antitumor Activity

Several studies have reported the antitumor effects of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 12 μM .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

2-Amino-3-(3-bromophenyl)-N-methylpropanamide has also shown potential anti-inflammatory properties:

- Cytokine Modulation : Studies have indicated that treatment with this compound can significantly alter the production of pro-inflammatory cytokines like IL-6 and IL-10 in macrophage models .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | 12 | Induction of apoptosis via PI3K/Akt pathway |

| Antitumor | MDA-MB-231 (Breast Cancer) | 12 | Inhibition of cell proliferation |

| Anti-inflammatory | Macrophages | N/A | Modulation of cytokine production |

Case Studies

- Study on Antitumor Efficacy : A study conducted by researchers at a leading cancer institute evaluated the efficacy of 2-Amino-3-(3-bromophenyl)-N-methylpropanamide in vivo using mouse models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Inflammation Model Study : In a separate investigation focusing on inflammatory responses, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a marked decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.